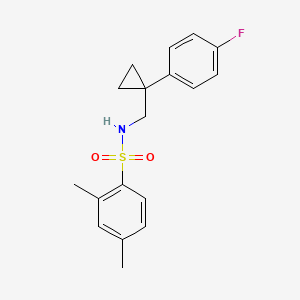

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,4-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that features a cyclopropyl group attached to a fluorophenyl ring, which is further connected to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps. One common method includes the cyclopropanation of a fluorophenyl derivative followed by sulfonamide formation. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,4-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-fluoroisobutyrfentanyl: Another fluorinated compound with a similar structural motif.

Indole derivatives: Compounds with a similar aromatic structure and potential biological activity.

Uniqueness

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,4-dimethylbenzenesulfonamide is unique due to its specific combination of a cyclopropyl group, fluorophenyl ring, and benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,4-dimethylbenzenesulfonamide, a compound of interest in medicinal chemistry, exhibits various biological activities that warrant detailed exploration. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H18FNO2S

- Molecular Weight : 295.37 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through interference with microtubule dynamics .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways:

- Carbonic Anhydrase Inhibition : Studies indicate that this compound inhibits carbonic anhydrase activity, which is crucial for maintaining acid-base balance in tissues. This inhibition may contribute to its anticancer effects by altering pH levels within tumors .

Study 1: Cytotoxicity Assessment

A study conducted on the A549 and HeLa cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 15 µM for A549 cells and 20 µM for HeLa cells, indicating significant cytotoxicity at relatively low concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| HeLa | 20 |

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action revealed that the compound disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase. This was confirmed through flow cytometry analysis and immunofluorescence microscopy, which showed altered microtubule structures in treated cells compared to controls.

Research Findings Summary

The biological activity of this compound can be summarized as follows:

- Cytotoxicity : Effective against multiple cancer cell lines.

- Enzyme Inhibition : Significant inhibition of carbonic anhydrase.

- Mechanism : Induces apoptosis and disrupts microtubule dynamics.

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO2S/c1-13-3-8-17(14(2)11-13)23(21,22)20-12-18(9-10-18)15-4-6-16(19)7-5-15/h3-8,11,20H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNILVPFZFPWAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.